N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2/c15-14(16,17)23-11-4-2-1-3-10(11)13(22)20-9-7-18-12-5-6-19-21(12)8-9/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRWFJARYFBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the trifluoromethoxybenzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring. Subsequent reactions introduce the trifluoromethoxybenzamide group through nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Enzyme Inhibition
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide has been shown to exhibit inhibitory effects on various enzymes involved in critical cellular signaling pathways. Notably, it interacts with kinases, which play pivotal roles in cell proliferation and survival.
Anticancer Potential
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class have significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival and proliferation . The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold allow for enhanced efficacy against various cancer types.
Therapeutic Applications
- Antitumor Agents : The compound has been explored as a potential antitumor agent due to its ability to inhibit cancer cell growth and induce apoptosis in malignant cells.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurological pathways, indicating potential use in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, showcasing their potential as lead compounds for drug development .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of this compound. The study revealed that the compound effectively inhibited specific kinases involved in cancer signaling pathways, leading to decreased cell viability in treated samples compared to controls .
Summary of Findings
The applications of this compound are diverse and promising:
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. As an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological pathways involved in immune response and cancer progression .
Comparison with Similar Compounds
N-(7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Molecular Weight : 254.25 g/mol.
D940 and D941 (Ethynyl-Linked Derivatives)
- D940: Contains a dimethylaminopyrrolidine substituent and a trifluoromethyl (–CF₃) group.
- D941 : Features a tert-butyl and 4-methylimidazole group.
- However, their higher molecular weights (e.g., D940: 547 g/mol) may reduce cell permeability compared to the target compound .
Functional Group Variations and Bioactivity
Anticancer Pyrazolo[1,5-a][1,3,5]triazines
- Structure : Replace the pyrimidine ring with a triazine core.
- Bioactivity : Demonstrated growth inhibition in cancer cell lines (e.g., MCF7) via mechanisms possibly involving kinase inhibition . The target compound’s benzamide group may offer different binding interactions compared to triazines’ dichloromethyl groups.
7-rh Benzamide (Antiproliferative Agent)
- Structure : Shares the pyrazolo[1,5-a]pyrimidine core but includes an ethynyl linkage to a benzamide.
- The trifluoromethoxy group in the target compound could enhance potency by modulating electron-withdrawing effects .
Antimicrobial N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
- Structure : Pyrazole linked to quinazoline via aldehyde hydrazones.
- Bioactivity : Active against wheat fusarium and apple rot fungi. The target compound’s benzamide group may limit antimicrobial utility but improve selectivity for mammalian targets .
Key Takeaways
Structural Flexibility : The pyrazolo[1,5-a]pyrimidine core permits diverse substitutions, enabling tailored bioactivity (antimicrobial, anticancer) and physicochemical properties .
Role of Fluorine: The trifluoromethoxy group in the target compound likely enhances membrane permeability and metabolic resistance compared to non-fluorinated analogs .
Biological Potential: While direct data are lacking, structural parallels to 7-rh benzamide and pyrazolo-triazines suggest kinase or enzyme inhibition as plausible mechanisms .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and related research findings.
Structural Overview
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a trifluoromethoxy benzamide moiety. The presence of the trifluoromethyl group enhances the compound's stability and bioavailability, making it a promising candidate for pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves multi-step procedures, including:
- Cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-aminopyrazoles.
- Microwave-assisted couplings and other advanced techniques to optimize yield and efficiency.
Antimicrobial Activity
Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis.
- Antiparasitic Activity : Compounds within this class have demonstrated activity against various parasites, including Plasmodium falciparum, the causative agent of malaria. In particular, certain derivatives have been identified as inhibitors of the membrane-bound pyrophosphatase (mPPase) in P. falciparum, with IC50 values around 14–18 μM .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research has highlighted:
- Inhibition of Kinases : Compounds like 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl) ethynyl)benzamides have shown selective inhibition against DDR1 with IC50 values as low as 6.8 nM .
- Cell Proliferation : These compounds also inhibit the proliferation of cancer cells expressing high levels of DDR1, demonstrating potential for cancer therapeutics .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds. Key findings include:
- The substitution patterns on the pyrazolo[1,5-a]pyrimidine core significantly influence its binding affinity and biological efficacy.
- Variations in the trifluoromethoxy group can alter pharmacokinetic properties and enhance selectivity towards specific biological targets .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Inhibition Studies : A study investigated various pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit mPPase in Thermotoga maritima, revealing promising candidates for further development as antiprotozoal agents .
- Pharmacokinetics : Preliminary studies on pharmacokinetics indicate good oral bioavailability for some derivatives, making them suitable for therapeutic applications .
- Comparative Analysis : A comparative analysis with other pyrazolo derivatives shows that modifications at key positions can lead to enhanced potency against various biological targets .
Q & A
Q. What synthetic routes are recommended for synthesizing N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide with high yield and purity?
- Methodological Answer: The synthesis typically involves cyclization of a pyrazolo[1,5-a]pyrimidine precursor with a benzamide derivative. Key steps include:
- Core Formation: Reacting 2-methylpyrazole with electrophiles (e.g., 3-bromobenzoyl chloride) in the presence of a base like triethylamine to form the pyrazolo[1,5-a]pyrimidine core .
- Coupling Reactions: Suzuki-Miyaura cross-coupling can be employed for aryl group introduction, ensuring regioselectivity and high yield .
- Purification: Column chromatography or recrystallization from ethanol/dioxane mixtures achieves >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and aromatic ring integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C15H11F3N4O, MW 320.275) .
- Infrared Spectroscopy (IR): Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and trifluoromethoxy stretches .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry in solid-state studies .
Q. What preliminary assays are used to assess this compound’s biological activity?
- Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., MRSA) and biofilm inhibition assays with crystal violet staining .
- Anticancer Screening: MTT/SRB assays on cancer cell lines (e.g., HeLa, HEPG2) to determine IC50 values. Normal fibroblast lines (e.g., L929) assess selectivity .
- Enzyme Inhibition: Kinase profiling (e.g., DDR1, DDR2) using radiometric or fluorescence-based assays to measure IC50 and selectivity (S(35)/S(10) scores) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?
- Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and target binding. Replace the trifluoromethoxy group with morpholino or hydroxyl groups to improve solubility .
- Core Modifications: Test pyrazolo[1,5-a]pyrimidine analogs fused with thiadiazole or imidazole rings to alter kinase selectivity .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with DDR1’s ATP-binding pocket. Validate with SPR (surface plasmon resonance) for binding affinity (Kd) .
Q. What experimental models validate this compound’s efficacy as a DDR1 inhibitor in vivo?
- Methodological Answer:
- Xenograft Models: Administer orally (10–50 mg/kg) to nude mice bearing DDR1-overexpressing tumors (e.g., MCF7). Monitor tumor volume and metastasis via bioluminescence .
- Pharmacokinetics (PK): Measure plasma half-life (t½), bioavailability (≥50% in rats), and tissue distribution using LC-MS/MS .
- Combination Therapy: Co-administer with SFK inhibitors (e.g., dasatinib) to assess synergy via Chou-Talalay analysis (combination index <1.0) .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer:
- Dose-Response Refinement: Use 10-point serial dilutions (1 nM–100 µM) to generate sigmoidal curves and calculate accurate IC50 values .
- Mechanistic Profiling: Compare DDR1 expression (Western blot) across cell lines. Use CRISPR knockdown to confirm target specificity .
- Off-Target Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity (e.g., Abl, c-Kit) .
Q. What strategies improve this compound’s metabolic stability and oral bioavailability?
- Methodological Answer:
- Prodrug Design: Convert the benzamide to ester prodrugs (e.g., methyl ester) to enhance absorption .
- Cytochrome P450 Inhibition: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in PK studies to reduce first-pass metabolism .
- Formulation Optimization: Use PEGylated nanoparticles or lipid-based carriers to improve solubility and plasma retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
